2-(4-Methylphenyl)pyridin-3-ol
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Overview
Description
2-(4-Methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and a 4-methylphenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product.
Another method involves the use of Grignard reagents. For instance, 4-methylphenylmagnesium bromide can be reacted with 3-pyridinecarboxaldehyde to yield this compound after hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)pyridin-3-one
Reduction: 2-(4-Methylphenyl)pyridin-3-amine
Substitution: 2-(4-Methylphenyl)-5-bromopyridin-3-ol
Scientific Research Applications
2-(4-Methylphenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting an anti-inflammatory effect. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridin-3-ol: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Chlorophenyl)pyridin-3-ol: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(4-Methoxyphenyl)pyridin-3-ol: Has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
2-(4-Methylphenyl)pyridin-3-ol is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain biological targets and improve its performance in electronic applications compared to its analogs.
Properties
IUPAC Name |
2-(4-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12-11(14)3-2-8-13-12/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQZCMCEFTNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354357 |
Source
|
Record name | 2-(4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36739-30-7 |
Source
|
Record name | 2-(4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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